![molecular formula C10H16N2O2 B2878148 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91800-48-5](/img/structure/B2878148.png)
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique spiro linkage connecting two rings. The structure of this compound includes a diazaspirodecane core with an ethyl group at the 8th position and two carbonyl groups at the 2nd and 4th positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step process. One common method involves the reaction of ethylamine with a suitable precursor to form the spirocyclic structure. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted spiro compounds, and various oxides .
Wissenschaftliche Forschungsanwendungen
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 2-Azaspiro[4.5]decane-1,3-dione
- 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Uniqueness
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and the presence of an ethyl group at the 8th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-7-3-5-10(6-4-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVXUFKIGGRXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(CC1)C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
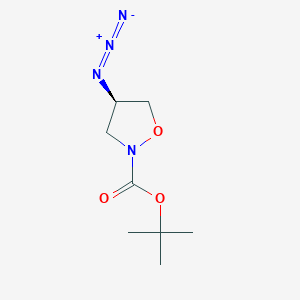
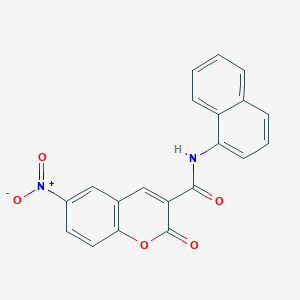
![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)
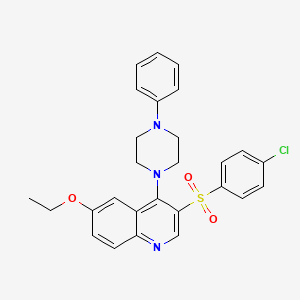
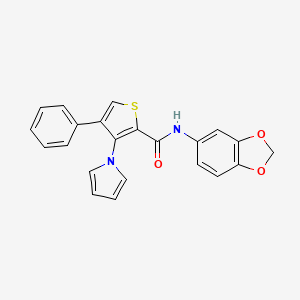
![tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate](/img/structure/B2878075.png)
![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)

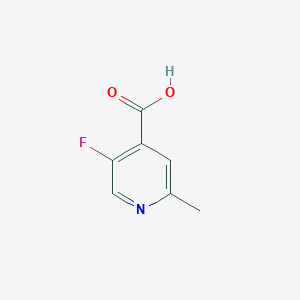

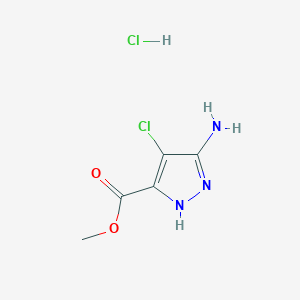
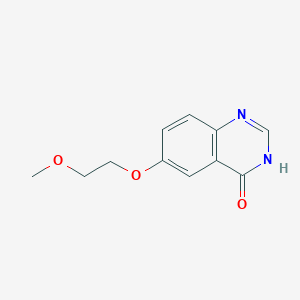
![1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2878086.png)

